molecular formula C14H34Cl2N2O6 B1469824 Trimethyl({2-[(3-{[3-(trimethylazaniumyl)propanoyl]oxy}propanoyl)oxy]ethyl})azanium dihydrate dichloride CAS No. 1485417-66-0

Trimethyl({2-[(3-{[3-(trimethylazaniumyl)propanoyl]oxy}propanoyl)oxy]ethyl})azanium dihydrate dichloride

Cat. No. B1469824
CAS RN: 1485417-66-0
M. Wt: 397.3 g/mol
InChI Key: IOXJYIZNTKYAHL-UHFFFAOYSA-L
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Description

Trimethyl({2-[(3-{[3-(trimethylazaniumyl)propanoyl]oxy}propanoyl)oxy]ethyl})azanium dihydrate dichloride is a chemical compound with the CAS number 1485417-66-0 . The molecular formula of this compound is C14H34Cl2N2O6 and its molecular weight is 397.34 g/mol .

Scientific Research Applications

Biodegradable Polymers for Biomedical Applications

Research on biodegradable polymers, such as those incorporating carbonate and ethylene glycol units, highlights the potential of using complex organic compounds in medical materials. Polymers composed of trimethylene carbonate (TMC) units and ethylene glycol (EG) units, for example, have shown promise in biomedical applications due to their biodegradability and suitability for creating nanostructures. This suggests potential research avenues for complex organic compounds in drug delivery systems, tissue engineering scaffolds, and other medical materials (Hiroharu Ajiro et al., 2016).

Antioxidant Capacity Assays

The development and application of assays to evaluate the antioxidant capacity of compounds, including those based on complex chemical reactions, are essential in various fields, from food science to pharmacology. Reviews of analytical methods used to determine antioxidant activity, such as ORAC, HORAC, TRAP, and TOSC tests, as well as electron transfer-based assays like CUPRAC and FRAP, provide a foundation for assessing the potential antioxidant properties of complex organic compounds (I. Munteanu & C. Apetrei, 2021).

Environmental Impact and Biodegradability

Understanding the environmental fate and biodegradability of complex organic compounds is crucial for assessing their ecological impact. Studies on the biodegradation and aquatic effects of various organic compounds, including those used as solvents or in industrial applications, offer insights into the environmental behavior of such chemicals. These studies often focus on biodegradability in soil and water, volatilization, photo-oxidation, and potential aquatic toxicity, providing a framework for evaluating the environmental sustainability of complex chemical compounds (C. Staples, 2001).

properties

IUPAC Name

trimethyl-[3-oxo-3-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propoxy]propyl]azanium;dichloride;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30N2O4.2ClH.2H2O/c1-15(2,3)9-7-13(17)19-11-8-14(18)20-12-10-16(4,5)6;;;;/h7-12H2,1-6H3;2*1H;2*1H2/q+2;;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXJYIZNTKYAHL-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCC(=O)OCCC(=O)OCC[N+](C)(C)C.O.O.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H34Cl2N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethyl({2-[(3-{[3-(trimethylazaniumyl)propanoyl]oxy}propanoyl)oxy]ethyl})azanium dihydrate dichloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Trimethyl({2-[(3-{[3-(trimethylazaniumyl)propanoyl]oxy}propanoyl)oxy]ethyl})azanium dihydrate dichloride
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Trimethyl({2-[(3-{[3-(trimethylazaniumyl)propanoyl]oxy}propanoyl)oxy]ethyl})azanium dihydrate dichloride
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Trimethyl({2-[(3-{[3-(trimethylazaniumyl)propanoyl]oxy}propanoyl)oxy]ethyl})azanium dihydrate dichloride
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Trimethyl({2-[(3-{[3-(trimethylazaniumyl)propanoyl]oxy}propanoyl)oxy]ethyl})azanium dihydrate dichloride
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Trimethyl({2-[(3-{[3-(trimethylazaniumyl)propanoyl]oxy}propanoyl)oxy]ethyl})azanium dihydrate dichloride
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Trimethyl({2-[(3-{[3-(trimethylazaniumyl)propanoyl]oxy}propanoyl)oxy]ethyl})azanium dihydrate dichloride

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